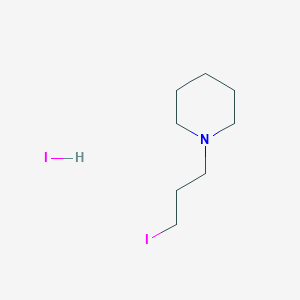

1-(3-Iodopropyl)piperidine hydroiodide

Descripción

1-(3-Iodopropyl)piperidine hydroiodide is a quaternary ammonium salt characterized by a piperidine ring substituted with a 3-iodopropyl chain and a hydroiodide counterion. The compound is structurally defined by the piperidine nitrogen bonded to a propyl chain bearing an iodine atom at the terminal position, with the hydroiodide (HI) counterion stabilizing the positive charge .

The iodine substituent in 1-(3-iodopropyl)piperidine hydroiodide likely enhances its reactivity in nucleophilic substitution or cross-coupling reactions, though specific data on its applications remain sparse in the reviewed literature.

Propiedades

IUPAC Name |

1-(3-iodopropyl)piperidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16IN.HI/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYPUOKWYXVQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCI.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253630-77-0 | |

| Record name | 1-(3-iodopropyl)piperidine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodopropyl)piperidine hydroiodide typically involves the reaction of piperidine with 1,3-diiodopropane. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 1-(3-Iodopropyl)piperidine hydroiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Iodopropyl)piperidine hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Reduction Reactions: The compound can be reduced to form the corresponding propylamine derivative.

Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used in the presence of a suitable solvent.

Major Products Formed

Substitution Reactions: Formation of various substituted piperidine derivatives.

Reduction Reactions: Formation of 1-(3-aminopropyl)piperidine.

Oxidation Reactions: Formation of piperidine N-oxide derivatives.

Aplicaciones Científicas De Investigación

1-(3-Iodopropyl)piperidine hydroiodide has diverse applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

Organic Synthesis: Employed in the synthesis of complex organic molecules and intermediates.

Drug Discovery: Utilized in the development of new drug candidates and pharmacological studies.

Mecanismo De Acción

The mechanism of action of 1-(3-Iodopropyl)piperidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperidine derivatives have been shown to interact with signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in various cellular processes including inflammation, cell proliferation, and apoptosis .

Comparación Con Compuestos Similares

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium Iodide

- Structure : Features a piperidinium core with a bulky 3-cyclohexyl-3-hydroxy-3-phenylpropyl substituent and an iodide counterion.

- Key Differences : The cyclohexyl and phenyl groups introduce steric hindrance and hydrophobicity, reducing solubility in polar solvents compared to the simpler 3-iodopropyl chain in the target compound.

1-(3-(o-Methoxyphenyl)propyl)piperidine Hydrochloride

- Structure : Piperidine with a 3-(2-methoxyphenyl)propyl group and a hydrochloride counterion.

- The hydrochloride salt may exhibit higher aqueous solubility than the hydroiodide form .

1-(3-Azetidinyl)piperidine Dihydrochloride

- Structure : Combines a piperidine ring with an azetidine (4-membered ring) substituent and dual hydrochloride counterions.

- The dihydrochloride form offers distinct acid-base properties compared to hydroiodide salts .

Piperidine Derivatives with Pharmacological Relevance

1-(1-Phenylcyclohexyl)piperidine Hydrochloride (PCP Analogue)

- Structure : Piperidine linked to a phenylcyclohexyl group via a methylene bridge.

- Key Differences : This compound exhibits psychotomimetic properties, as evidenced by studies on acute toxicity and discriminative stimulus effects in animal models. The absence of iodine or alkyl chains in the target compound suggests divergent biological targets .

N-Formylpiperidine

- Structure : Piperidine with a formyl group attached to the nitrogen.

- Key Differences : The formyl group modifies electron density at the nitrogen, making it less nucleophilic than quaternary ammonium salts like 1-(3-iodopropyl)piperidine hydroiodide. Trace quantities of N-formylpiperidine are reported in catalytic systems involving piperidine hydroiodide .

Quaternary Ammonium Salts with Halide Counterions

Key Observations :

- Counterion Effects : Hydroiodide salts (e.g., HI) may exhibit lower thermal stability but higher nucleophilicity compared to hydrochlorides (e.g., HCl) due to iodide’s larger ionic radius and polarizability.

- Substituent Reactivity : The 3-iodopropyl chain in the target compound provides a reactive site for iodine displacement, whereas phenyl or cyclohexyl groups in analogs prioritize steric or electronic modulation.

Actividad Biológica

1-(3-Iodopropyl)piperidine hydroiodide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

1-(3-Iodopropyl)piperidine hydroiodide is characterized by the presence of a piperidine ring substituted with an iodopropyl group. The molecular formula is C₈H₁₈I₂N, and it has a molecular weight of approximately 320.05 g/mol. The presence of iodine in the structure suggests possible interactions with biological targets, particularly in receptor binding and modulation.

The biological activity of 1-(3-Iodopropyl)piperidine hydroiodide may be attributed to its ability to interact with various neurotransmitter receptors. Similar compounds have shown affinity for opioid receptors, suggesting that this compound may also exhibit analgesic properties. Research indicates that piperidine derivatives can modulate the activity of neurotransmitters, potentially impacting pain pathways and other physiological responses.

Biological Activity Overview

The biological activities of 1-(3-Iodopropyl)piperidine hydroiodide can be summarized as follows:

| Activity | Description |

|---|---|

| Opioid Receptor Modulation | Potential interaction with mu, kappa, and delta opioid receptors, influencing pain relief mechanisms. |

| Antifungal Activity | Possible efficacy against fungal pathogens, similar to other piperidine derivatives. |

| Neuroprotective Effects | Potential protective effects on neuronal cells, warranting further investigation in neurodegenerative diseases. |

Case Studies and Research Findings

Recent studies have explored the biological activities of piperidine derivatives, including 1-(3-Iodopropyl)piperidine hydroiodide:

-

Opioid Receptor Studies :

- A study examining structurally similar piperidine compounds found significant interactions with opioid receptors, indicating that modifications to the piperidine structure can enhance receptor affinity and selectivity . While specific data on 1-(3-Iodopropyl)piperidine hydroiodide is limited, insights from related compounds suggest potential analgesic applications.

-

Antifungal Activity :

- Research on piperidine derivatives has highlighted their antifungal properties against resistant strains like Candida auris. These studies utilized various piperidine-based compounds to evaluate minimum inhibitory concentrations (MIC) and mechanisms of action, demonstrating that structural modifications can lead to enhanced antifungal activity . Although direct studies on 1-(3-Iodopropyl)piperidine hydroiodide are sparse, the promising results from related compounds suggest it may possess similar properties.

- Neuroprotective Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.